REACTION_CXSMILES
|
C(O)(=O)CC1C(=CC=CC=1)C(O)=O.O.[O:15]=[C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19](C(O)=O)=[C:18]([C:29]([F:32])([F:31])[F:30])O1.[OH-].[NH4+:34]>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[F:30][C:29]([F:32])([F:31])[C:18]1[NH:34][C:16](=[O:15])[C:25]2[C:20]([CH:19]=1)=[CH:21][CH:22]=[CH:23][CH:24]=2 |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
1-oxo-3-(trifluoromethyl)-1H-isochromene-4-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1OC(=C(C2=CC=CC=C12)C(=O)O)C(F)(F)F
|
Name
|
70V
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
70V
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in a sealed tube for 24 h at 110°
|
Duration
|
24 h
|
Type
|
WAIT
|
Details
|
left for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the resulting precipitate extracted into EtOAc (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale brown solid
|
Type
|
TEMPERATURE
|
Details
|
heated for 4 days at 100°
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
the precipitate removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with EtOAc (1×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1NC(C2=CC=CC=C2C1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 825 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |